5-Hydroxypiperidine-2-carboxylic Acid: A Technical Guide to its Natural Sources and Isolation
5-Hydroxypiperidine-2-carboxylic Acid: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of 5-Hydroxypiperidine-2-carboxylic acid. This non-proteinogenic amino acid and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. This document outlines detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows to aid in the efficient extraction and study of this compound.
Natural Sources of 5-Hydroxypiperidine-2-carboxylic Acid
5-Hydroxypiperidine-2-carboxylic acid is a naturally occurring compound found in a variety of organisms, including plants and bacteria. It is also known to be a metabolite of the amino acid L-lysine in mammals.[1] Its presence in the plant kingdom is particularly notable, where it is found in various species, often as a secondary metabolite.
Identified plant sources include:
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Morus alba (White Mulberry): The leaves of the mulberry tree are a significant source of various alkaloids, including cis- and trans-5-hydroxypiperidine-2-carboxylic acid.[1]
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Fagus sylvatica (European Beech): This tree is another documented source of piperidine alkaloids.
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Calliandra angustifolia
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Lathyrus japonicus (Sea Pea)
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Acaciella glauca
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Leucaena leucocephala and Leucaena glauca
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Myroxylon sp.
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Gymnocladus dioicus (Kentucky Coffeetree)
In Leucaena species, the compound is found in root nodules and seed coats, with Leucaena leucocephala accumulating approximately 2.3-fold higher concentrations than Leucaena glauca.[1] In Acaciella glauca, it is present in root and leaf tissues, with concentrations peaking during the flowering stages.[1] The presence of this compound in various plant tissues suggests a potential role in plant defense and development.[1]
Quantitative Data from Natural Sources
The concentration of 5-Hydroxypiperidine-2-carboxylic acid can vary significantly depending on the plant species, the part of the plant, and environmental conditions. While specific yield data for this compound is often not explicitly reported in the literature, the following table provides representative quantitative data for total alkaloids and related compounds from some of the identified natural sources to give an indication of potential yields.
| Natural Source | Plant Part | Compound Class/Related Compound | Reported Yield/Concentration | Reference |
| Morus alba | Leaves | Total Alkaloids | 20.05% of dry weight | [1] |
| Morus alba | Leaves | 1-deoxynojirimycin (DNJ) | 0.103% to 0.2% of dry weight | |
| Leucaena leucocephala | Root Nodules & Seed Coats | 5-Hydroxypiperidine-2-carboxylic acid | 2.3-fold higher than L. glauca | [1] |
Note: The data presented above for Morus alba refers to the total alkaloid content and a specific related alkaloid, not exclusively 5-Hydroxypiperidine-2-carboxylic acid. This data is intended to provide a general understanding of the potential for alkaloid extraction from this source.
Experimental Protocols for Isolation and Purification
The following is a detailed, multi-stage protocol for the isolation and purification of 5-Hydroxypiperidine-2-carboxylic acid from plant material, using Morus alba leaves as an example. This protocol is a composite based on established methods for the extraction of alkaloids and amino acids.
Stage 1: Extraction
This initial stage involves the extraction of crude alkaloids from the plant material.
Materials and Reagents:
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Dried and powdered Morus alba leaves
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Methanol (MeOH)
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Hydrochloric acid (HCl), 2M
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Sodium hydroxide (NaOH), 2M
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Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
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Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Filter paper and funnel
Protocol:
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Maceration: Soak 100 g of dried, powdered Morus alba leaves in 1 L of methanol for 48 hours at room temperature with occasional stirring.
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Filtration: Filter the methanolic extract through filter paper to remove solid plant material.
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Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.
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Acid-Base Extraction: a. Redissolve the crude extract in 200 mL of 2M HCl. b. Wash the acidic solution three times with 100 mL of CH₂Cl₂ to remove neutral and acidic impurities. Discard the organic layers. c. Adjust the pH of the aqueous layer to 10-11 with 2M NaOH. d. Extract the basified aqueous solution three times with 150 mL of CH₂Cl₂. The alkaloids will move into the organic phase. e. Combine the organic layers and dry over anhydrous Na₂SO₄. f. Filter and concentrate the organic extract to dryness using a rotary evaporator to yield the crude alkaloid fraction.
Stage 2: Ion-Exchange Chromatography
This stage separates the target amino acid-like alkaloid from other compounds in the crude extract based on its charge.
Materials and Reagents:
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Crude alkaloid fraction from Stage 1
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Cation-exchange resin (e.g., Dowex 50WX8)
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Hydrochloric acid (HCl), 0.1M
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Ammonium hydroxide (NH₄OH), 2M
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Chromatography column
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pH meter
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Fraction collector
Protocol:
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Resin Preparation: Pack a chromatography column with the cation-exchange resin and wash it thoroughly with deionized water.
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Equilibration: Equilibrate the resin by washing with 0.1M HCl followed by deionized water until the eluate is neutral.
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Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of deionized water and adjust the pH to ~2 with 0.1M HCl. Load the sample onto the column.
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Washing: Wash the column with several column volumes of deionized water to remove any unbound, neutral, or anionic compounds.
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Elution: Elute the bound compounds with a linear gradient of ammonium hydroxide (0.1M to 2M). 5-Hydroxypiperidine-2-carboxylic acid, being an amino acid, will elute as the pH increases.
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Fraction Collection: Collect fractions using a fraction collector and monitor the fractions for the presence of the target compound using Thin Layer Chromatography (TLC) with a suitable staining reagent (e.g., ninhydrin).
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Pooling and Concentration: Pool the fractions containing the desired compound and concentrate them under reduced pressure.
Stage 3: Preparative High-Performance Liquid Chromatography (HPLC)
This final stage provides high-resolution purification of the target compound.
Materials and Reagents:
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Concentrated fraction from Stage 2
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Acetonitrile (ACN), HPLC grade
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Water, HPLC grade
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Formic acid or Trifluoroacetic acid (TFA), HPLC grade
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Preparative HPLC system with a suitable column (e.g., C18)
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Lyophilizer
Protocol:
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Sample Preparation: Dissolve the concentrated fraction from the ion-exchange step in the initial mobile phase.
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Method Development: Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of the target compound from any remaining impurities. A typical starting point would be a gradient of 5% to 50% ACN in water with 0.1% formic acid over 30 minutes.
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Preparative Separation: Scale up the analytical method to the preparative HPLC system. Inject the sample and collect the fraction corresponding to the peak of 5-Hydroxypiperidine-2-carboxylic acid.
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Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
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Lyophilization: Lyophilize the pure fraction to obtain the final product as a solid.
Signaling Pathways and Experimental Workflows
Biosynthesis of N-Hydroxypipecolic Acid (NHP)
5-Hydroxypiperidine-2-carboxylic acid is an intermediate in the biosynthesis of N-hydroxypipecolic acid (NHP), a key signaling molecule in plant systemic acquired resistance (SAR). The pathway starts with the amino acid L-lysine.
Caption: Biosynthesis pathway of N-Hydroxypipecolic acid (NHP) from L-Lysine.
Experimental Workflow for Isolation
The following diagram illustrates the overall workflow for the isolation and purification of 5-Hydroxypiperidine-2-carboxylic acid from a plant source.
Caption: General workflow for the isolation of 5-Hydroxypiperidine-2-carboxylic acid.
